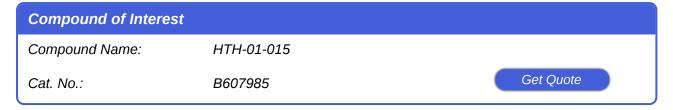


HTH-01-015: A Comparative Analysis of Kinase Inhibitor Selectivity

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **HTH-01-015**'s Performance Against Other Kinase Inhibitors with Supporting Experimental Data.

In the landscape of kinase inhibitor development, achieving high selectivity remains a critical challenge to minimize off-target effects and enhance therapeutic efficacy. **HTH-01-015** has emerged as a potent and highly selective inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family. This guide provides a comprehensive comparison of the selectivity profile of **HTH-01-015** against three well-characterized kinase inhibitors with distinct selectivity profiles: the multi-targeted inhibitor Dasatinib, the broad-spectrum inhibitor Staurosporine, and the multi-targeted receptor tyrosine kinase inhibitor Sunitinib.

Quantitative Selectivity Profiles

The following table summarizes the inhibitory activity of **HTH-01-015**, Dasatinib, Sunitinib, and Staurosporine against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinase profiling studies. Lower values indicate higher potency.



Kinase Target	HTH-01-015 (IC50/Kd)	Dasatinib (Kd)	Sunitinib (Kd)	Staurospori ne (IC50)	Primary Function
NUAK1	100 nM[1][2]	>10,000 nM	>10,000 nM	-	Cell adhesion, migration, polarity[3]
NUAK2	>10,000 nM[1][2]	-	-	-	Regulation of cellular energy homeostasis
ABL1	-	0.8 nM	1,600 nM	6 nM[4]	Cell differentiation , division, adhesion
SRC	-	0.5 nM	130 nM	6 nM[4]	Cell growth, differentiation , migration
LCK	-	0.4 nM	-	-	T-cell signaling
KIT	-	1.1 nM	8 nM	-	Cell survival, proliferation, differentiation
VEGFR2 (KDR)	-	13 nM	9 nM	-	Angiogenesis
PDGFRβ	-	1.1 nM	2 nM	-	Cell growth, proliferation, differentiation
ΡΚCα	>10,000 nM	-	-	2 nM[4]	Signal transduction
РКА	>10,000 nM	-	-	7 nM[4]	Signal transduction







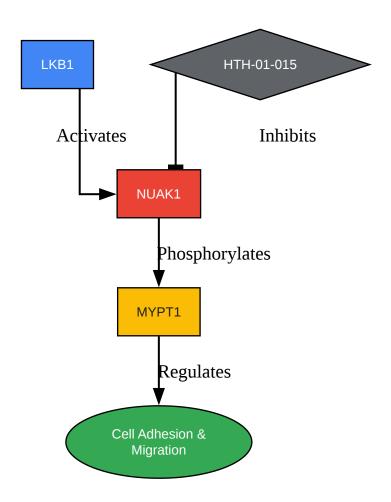
CAMK2b	_		-	20 nM[4]	Calcium
					signaling

Note: The data presented is aggregated from multiple sources and assay conditions may vary. Direct comparison should be made with caution. A significant portion of the data for Dasatinib and Sunitinib is derived from KINOMEscan® profiling. **HTH-01-015** was found to be highly selective, not significantly inhibiting 139 other kinases in a broad panel screen.[5][6] Staurosporine is known for its broad, non-selective kinase inhibition.[7]

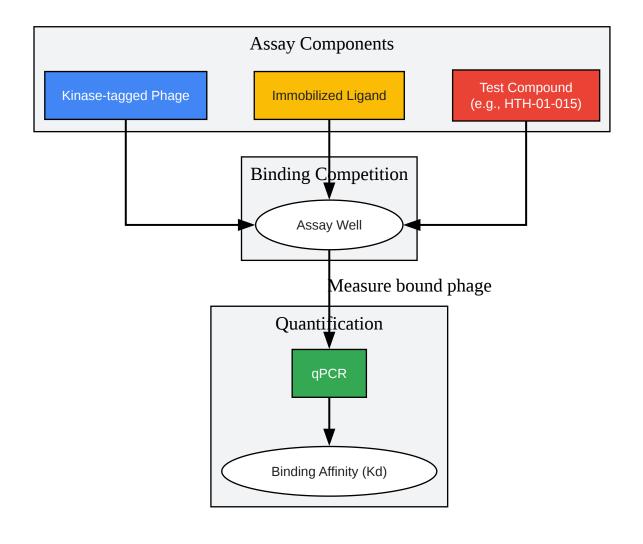
Signaling Pathway Analysis

HTH-01-015 exerts its effects by specifically targeting the LKB1-NUAK1 signaling pathway, which plays a crucial role in regulating cell adhesion, polarity, and migration.[3] The diagram below illustrates this pathway.









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